molecular formula C29H48O4 B158488 Eicosanyl caffeate CAS No. 28593-90-0

Eicosanyl caffeate

Cat. No.: B158488
CAS No.: 28593-90-0
M. Wt: 460.7 g/mol
InChI Key: LTSJTDDQUOUKJT-XTQSDGFTSA-N
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Description

Eicosanyl caffeate, also known as caffeic acid eicosyl ester, is a naturally occurring compound found in various plant species. It is a type of hydroxycinnamic acid ester, specifically formed by the esterification of caffeic acid with eicosanol. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosanyl caffeate can be synthesized through the esterification of caffeic acid with eicosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Eicosanyl caffeate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Eicosanyl caffeate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Eicosanyl caffeate can be compared with other hydroxycinnamic acid esters such as:

This compound stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activities. Its unique combination of antioxidant, anti-inflammatory, and elastase inhibitory properties makes it a compound of interest in various scientific and industrial applications.

Properties

IUPAC Name

icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJTDDQUOUKJT-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415776
Record name Eicosanyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905726-67-2
Record name Eicosanyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid eicosyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of Eicosanyl caffeate?

A1: this compound has demonstrated potent elastase inhibitory activity in vitro []. Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to tissues. Excessive elastase activity can contribute to various inflammatory and age-related diseases. The study found that this compound inhibited elastase with an IC50 value of 0.99 µg/mL, suggesting potential therapeutic applications for conditions involving excessive elastase activity. Additionally, the compound exhibited moderate antioxidant activity in DPPH and ABTS radical scavenging assays [].

Q2: What is known about the structure of this compound?

A2: While the provided research abstract [] doesn't explicitly state the molecular formula or weight of this compound, it identifies the compound as a caffeic acid derivative ester. This suggests that this compound is composed of caffeic acid esterified with eicosanol (a 20-carbon alcohol). Further research into spectroscopic data, such as NMR or Mass Spectrometry, would be needed to confirm the structure and provide detailed characterization.

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